CARM1-IN-1

Vue d'ensemble

Description

CARM1-IN-1 est un inhibiteur sélectif de la méthyltransférase d'arginine associée au coactivateur 1 (CARM1), qui est un membre de la famille des méthyltransférases d'arginine protéique. Ce composé a montré un potentiel dans l'inhibition de l'activité de CARM1, qui joue un rôle crucial dans divers processus cellulaires, y compris la régulation transcriptionnelle, le traitement de l'ARN et l'expression génique .

Applications De Recherche Scientifique

In cancer research, this compound has shown promise as a therapeutic target due to its role in tumorigenesis, metastasis, and therapeutic resistance . The compound has also been used to study the regulation of gene expression, signal transduction, RNA processing, and DNA repair . Additionally, this compound has been investigated for its potential in developing new pharmaceutical interventions for cancer therapy .

Mécanisme D'action

Target of Action

Carm1-IN-1 primarily targets the enzyme Coactivator Associated Arginine Methyltransferase 1 (CARM1) . CARM1, also known as PRMT4, belongs to the protein arginine methyltransferase (PRMT) family . This enzyme catalyzes the methylation of protein arginine residues, especially acting on histones and other chromatin-related proteins . This methylation is essential in regulating gene expression .

Mode of Action

This compound interacts with CARM1 to inhibit its enzymatic activity . CARM1 was initially recognized as a transcriptional coregulator, orchestrating chromatin remodeling, transcription regulation, mRNA splicing, and stability . By inhibiting CARM1, this compound can potentially disrupt these processes, leading to changes in gene expression and cellular function .

Biochemical Pathways

CARM1-mediated methylation influences a spectrum of biological processes, including the cell cycle, metabolism, autophagy, redox homeostasis, and inflammation . By manipulating these physiological functions, CARM1 becomes essential in critical processes such as tumorigenesis, metastasis, and therapeutic resistance . Therefore, the inhibition of CARM1 by this compound can potentially affect these pathways and their downstream effects.

Result of Action

The inhibition of CARM1 by this compound can lead to a variety of molecular and cellular effects. For instance, it can disrupt the methylation of protein arginine residues, leading to changes in gene expression . This can potentially affect various cellular processes, including cell cycle progression, metabolism, and immune response . In the context of cancer, inhibiting CARM1 could potentially slow down tumorigenesis, metastasis, and therapeutic resistance .

Analyse Biochimique

Biochemical Properties

Carm1-IN-1 targets CARM1, which is pivotal for catalyzing arginine methylation of histone and non-histone proteins . This methylation influences a spectrum of biological processes, including the cell cycle, metabolism, autophagy, redox homeostasis, and inflammation .

Cellular Effects

This compound, by inhibiting CARM1, can influence various cellular processes. CARM1-mediated methylation influences a spectrum of biological processes, including the cell cycle, metabolism, autophagy, redox homeostasis, and inflammation . Inhibition of CARM1 activity slows the growth of certain cancer cells .

Molecular Mechanism

This compound inhibits CARM1, which catalyzes the methylation of protein arginine residues . This methylation generates a docking site for effector proteins, affecting the stability, localization, activity, and interaction of substrate proteins .

Metabolic Pathways

This compound targets CARM1, which influences a spectrum of biological processes, including metabolism . Therefore, this compound could potentially affect metabolic pathways by inhibiting CARM1.

Subcellular Localization

The subcellular localization of this compound is not well-documented. Given that it targets CARM1, it’s likely that it localizes to areas where CARM1 is present. CARM1 is known to be present in both the nucleus and the cytoplasm .

Méthodes De Préparation

La voie de synthèse comprend généralement l'utilisation de substrats peptidiques dérivés de la protéine 1 liant le poly(A) (PABP1) et implique la spectrométrie de masse en tandem à chromatographie liquide (LC-MS/MS) pour la détection de la méthylation du substrat . Les méthodes de production industrielle peuvent impliquer l'optimisation des conditions réactionnelles pour atteindre des rendements et une pureté plus élevés du composé.

Analyse Des Réactions Chimiques

CARM1-IN-1 subit diverses réactions chimiques, principalement axées sur son interaction avec CARM1. Le composé catalyse la méthylation des résidus d'arginine dans les protéines et peptides substrats, générant de la mono-méthylarginine (MMA) et de la diméthylarginine asymétrique (aDMA) . Les réactifs couramment utilisés dans ces réactions comprennent la S-adénosyl-L-méthionine (AdoMet) comme donneur de méthyle. Les principaux produits formés à partir de ces réactions sont les résidus d'arginine méthylés, qui jouent un rôle important dans la régulation de l'expression génique et d'autres processus cellulaires .

Applications de la recherche scientifique

Dans la recherche sur le cancer, this compound s'est révélé prometteur comme cible thérapeutique en raison de son rôle dans la tumorigenèse, les métastases et la résistance thérapeutique . Le composé a également été utilisé pour étudier la régulation de l'expression génique, la transduction du signal, le traitement de l'ARN et la réparation de l'ADN . De plus, this compound a été étudié pour son potentiel dans le développement de nouvelles interventions pharmaceutiques pour la thérapie du cancer .

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité enzymatique de CARM1. Le composé se lie au site actif de CARM1, empêchant le transfert de groupes méthyles de la S-adénosyl-L-méthionine aux résidus d'arginine sur les protéines substrats . Cette inhibition perturbe le processus de méthylation, entraînant des changements dans l'expression génique et le comportement cellulaire. This compound a montré qu'il modulait les voies oncogéniques, ce qui en fait un agent thérapeutique potentiel pour divers cancers .

Comparaison Avec Des Composés Similaires

CARM1-IN-1 est unique par sa sélectivité et sa puissance en tant qu'inhibiteur de CARM1. Des composés similaires comprennent d'autres inhibiteurs de méthyltransférases d'arginine protéique, tels que les inhibiteurs de PRMT1 et PRMT5 . this compound se distingue par sa sélectivité plus élevée pour CARM1 et sa capacité à inhiber l'activité de CARM1 à la fois in vitro et in vivo . Cela fait de this compound un outil précieux pour étudier le rôle biologique de CARM1 et développer des thérapies ciblées contre le cancer .

Activité Biologique

Carm1-IN-1 is a selective inhibitor targeting the coactivator-associated arginine methyltransferase 1 (CARM1), which plays a crucial role in various biological processes, including transcription regulation and tumorigenesis. Understanding the biological activity of this compound involves exploring its mechanisms of action, effects on cancer cell lines, and potential therapeutic applications.

CARM1 functions by catalyzing the methylation of arginine residues on histone and non-histone proteins, influencing gene expression and various cellular processes. This compound inhibits this enzymatic activity, leading to altered gene expression profiles that can affect cancer cell proliferation and survival.

Key Findings:

- Inhibition of Methylation : this compound effectively reduces the methylation of substrates such as PABP1 and histones, which are critical for transcriptional activation and mRNA stability .

- Impact on Cancer Cell Lines : Studies have shown that treatment with this compound leads to significant decreases in cell viability in various cancer types, including triple-negative breast cancer (TNBC) and multiple myeloma (MM) cell lines .

Case Studies

Case Study 1: Triple-Negative Breast Cancer (TNBC)

- Objective : To evaluate the effect of this compound on TNBC cell proliferation.

- Method : MDA-MB-231 cells were treated with varying concentrations of this compound.

- Results : The inhibitor reduced cell viability by approximately 70% at a concentration of 10 µM, indicating a strong anti-proliferative effect. Additionally, wound healing assays demonstrated reduced migration rates in treated cells compared to controls .

Case Study 2: Multiple Myeloma

- Objective : To assess the therapeutic potential of this compound in MM.

- Method : MM cell lines were exposed to this compound, followed by analysis of cell cycle progression and apoptosis.

- Results : The treatment resulted in G0/G1 phase arrest and increased apoptosis rates, suggesting that CARM1 inhibition may be a viable strategy for MM therapy .

Table 1: Effects of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | % Viability Reduction (10 µM) | Migration Rate Reduction (%) |

|---|---|---|---|

| MDA-MB-231 (TNBC) | 5 | 70 | 60 |

| RPMI8226 (MM) | 3 | 65 | N/A |

| HCT116 (Colorectal) | 4 | 55 | N/A |

Table 2: Mechanistic Insights from CARM1 Inhibition

| Mechanism | Observed Effect |

|---|---|

| Histone Methylation | Decreased H3R17me2a levels |

| Transcription Regulation | Downregulation of CDK4 and Cyclin D1 |

| Apoptosis Induction | Increased caspase activity |

Research Findings

Recent studies have highlighted the significance of CARM1 as a therapeutic target due to its role in cancer progression. The inhibition of CARM1 by compounds like this compound not only affects cellular proliferation but also alters the expression of key oncogenes involved in tumor growth and metastasis.

Key Research Insights:

- CARM1 as a Biomarker : Elevated levels of CARM1 have been correlated with poor prognosis in various cancers, making it a potential biomarker for therapeutic response .

- Therapeutic Targeting : Inhibition of CARM1 has shown promise in preclinical models, suggesting that selective inhibitors like this compound can be developed into effective cancer therapies .

Propriétés

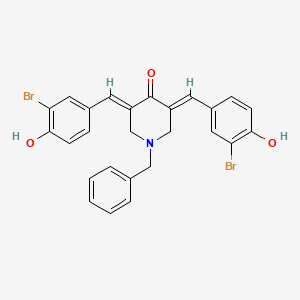

IUPAC Name |

(3E,5E)-1-benzyl-3,5-bis[(3-bromo-4-hydroxyphenyl)methylidene]piperidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H21Br2NO3/c27-22-12-18(6-8-24(22)30)10-20-15-29(14-17-4-2-1-3-5-17)16-21(26(20)32)11-19-7-9-25(31)23(28)13-19/h1-13,30-31H,14-16H2/b20-10+,21-11+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KNMFTTWVELIVCC-CLVAPQHMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC(=C(C=C2)O)Br)C(=O)C(=CC3=CC(=C(C=C3)O)Br)CN1CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C\1N(C/C(=C\C2=CC(=C(C=C2)O)Br)/C(=O)/C1=C/C3=CC(=C(C=C3)O)Br)CC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H21Br2NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

555.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: How do N(η)-substituted arginyl peptides interact with PRMTs, and what are the downstream effects?

A1: Research suggests that N(η)-substituted arginyl peptides, particularly those with fluorine substitutions on the ethyl group, act as potent inhibitors of PRMT1 and PRMT6 []. These peptides demonstrate higher potency against PRMT1 compared to product inhibitor peptides, suggesting a mechanism beyond simple product inhibition []. While the exact mechanism remains unclear, modeling indicates that the PRMT1 active site can accommodate the modified arginine []. This binding likely interferes with the enzyme's ability to methylate arginine residues within substrate proteins, ultimately disrupting downstream signaling pathways regulated by these methylated proteins.

Q2: Can you elaborate on the significance of fluorine substitution in N(η)-substituted arginyl peptides regarding their inhibitory activity against PRMT1?

A2: Studies show a correlation between the number of fluorine atoms on the ethyl group of N(η)-substituted arginyl peptides and their potency against PRMT1. Increasing fluorine substitution leads to enhanced inhibitory activity, possibly due to changes in the guanidino dipole moment []. This suggests that fluorine substitution might increase the binding affinity of these peptides to the PRMT1 active site, leading to stronger inhibition.

Q3: Considering the potential of PRMT inhibitors in various therapeutic areas, are there any insights from the research regarding their impact on specific tissues or biological processes?

A4: While the provided research does not directly investigate the impact of PRMT inhibitors on specific tissues, one study highlights the effects of electromagnetic pulse (EMP) irradiation on gene expression in mouse small intestines []. Interestingly, EMP exposure leads to the downregulation of the Carm1 gene in this context []. This finding, though indirectly, suggests that modulating CARM1 activity could have implications for intestinal health and function. Further research is needed to explore the tissue-specific effects of CARM1 inhibitors and their therapeutic potential.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.